
MS37452
Descripción general
Descripción
MS37452 is a potent inhibitor of Chromobox homolog 7 (CBX7) chromodomain binding to histone 3 trimethyl lysine 27 (H3K27me3). It has a dissociation constant (Kd) of 27.7 μM . This compound can derepress the transcription of polycomb repressive complex target gene p16/CDKN2A by displacing CBX7 binding to the INK4A/ARF locus in prostate cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MS37452 involves the reaction of 1-(2,3-dimethoxybenzoyl)-4-[(3-methylphenoxy)acetyl]-piperazine with appropriate reagents under controlled conditions . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under stringent conditions to achieve high purity levels (≥98% HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
MS37452 primarily undergoes binding inhibition reactions. It is a competitive inhibitor of CBX7 chromodomain binding to H3K27me3 .
Common Reagents and Conditions
Reagents: Dimethyl sulfoxide (DMSO), doxorubicin.
Conditions: This compound is used in concentrations ranging from 125 μM to 500 μM for in vitro studies.
Major Products Formed
The major product formed from the reaction of this compound with CBX7 chromodomain is the derepression of the transcription of polycomb repressive complex target gene p16/CDKN2A .
Aplicaciones Científicas De Investigación
Binding Affinity and Structural Insights
The binding affinity of MS37452 to the CBX7 chromodomain has been quantified using various assays. Notably, it exhibits a dissociation constant () of approximately 28.90 ± 2.71 μM , indicating its effectiveness in competing with H3K27me3 for binding sites on CBX7. The structural analysis through X-ray crystallography has revealed that this compound adopts two distinct rotamer conformations when bound to the CBX7 chromodomain, allowing it to effectively occupy the methyl-lysine binding pocket and disrupt protein interactions essential for transcription repression .
Cancer Treatment
The primary application of this compound lies in its potential as a therapeutic agent for cancer treatment. By promoting the expression of tumor suppressor genes like p16/CDKN2A, this compound may help counteract the effects of oncogenic pathways that rely on Polycomb group proteins for silencing critical regulatory genes. In vitro studies have demonstrated that treatment with this compound leads to significant increases in p16/CDKN2A transcript levels, suggesting its utility in restoring normal cell cycle regulation in cancer cells .
Hematological Applications
Research indicates that this compound may have differential effects on various hematopoietic cell lines. For instance, specific leukemic cell lines have shown increased sensitivity to this compound compared to primary hematopoietic stem cells, implying that this compound could be leveraged in targeted therapies against certain types of leukemia while minimizing effects on normal cells .
In Vitro Studies
Several studies have explored the effects of this compound on prostate cancer cell lines, particularly PC3 cells. Treatment with this compound resulted in reduced occupancy of CBX7 at the INK4A/ARF locus and increased transcriptional activity of associated genes. Quantitative PCR analyses demonstrated a 25% to 60% increase in p16/CDKN2A expression following treatment with varying concentrations of this compound .
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
PC3 | 250 | Increased p16/CDKN2A transcription |
SupB15 | 14.97 | Cell cycle alterations observed |
THP-1 | 14.97 | Sensitivity indicated at lower doses |
In Vivo Studies
As of now, there are no reported in vivo studies involving this compound; however, its mechanism suggests potential for further exploration in animal models to assess therapeutic efficacy and safety profiles before clinical trials can be initiated .
Mecanismo De Acción
MS37452 exerts its effects by competitively inhibiting the binding of CBX7 chromodomain to H3K27me3. This inhibition leads to the derepression of the transcription of polycomb repressive complex target gene p16/CDKN2A by displacing CBX7 binding to the INK4A/ARF locus in prostate cancer cells . The molecular targets involved include CBX7 chromodomain and H3K27me3 .
Comparación Con Compuestos Similares
Similar Compounds
EZH2 inhibitors: Target the enhancer of zeste homolog 2 (EZH2) enzyme, which also interacts with H3K27me3.
G9a inhibitors: Inhibit the G9a histone methyltransferase, which is involved in gene silencing.
Uniqueness
MS37452 is unique in its selective inhibition of CBX7 chromodomain binding to H3K27me3, making it a valuable tool for studying the specific role of CBX7 in gene transcription and its potential therapeutic applications .
Actividad Biológica
MS37452 is a small molecule identified as a potent inhibitor of the Chromobox Protein Homolog 7 (CBX7) chromodomain, which plays a significant role in epigenetic regulation, particularly in the context of cancer. This compound has garnered attention due to its ability to disrupt the binding of CBX7 to histone H3 trimethylated at lysine 27 (H3K27me3), leading to transcriptional derepression of target genes associated with tumor suppression.
This compound functions primarily by inhibiting the interaction between CBX7 and H3K27me3. The dissociation constant (Kd) for this interaction has been reported as 27.7 μM, indicating a strong affinity for the target . By blocking this binding, this compound promotes the derepression of genes such as INK4A/ARF , which are crucial for cell cycle regulation and tumor suppressor activity.
Detailed Binding Analysis
The structural analysis of the CBX7/MS37452 complex reveals that this compound engages with key aromatic residues in the CBX7 chromodomain, facilitating its inhibitory effect. The iminobenzimidazole core of this compound interacts with residues such as Phe11 and Trp32, which are critical for the recognition of methyl-lysine marks on histones .
Biological Activity in Cancer Models
Research has demonstrated that treatment with this compound leads to significant changes in gene expression profiles in various cancer cell lines. For instance, in human prostate cancer PC3 cells, this compound treatment resulted in reduced CBX7 occupancy at the INK4A/ARF locus, effectively increasing the expression of p16INK4a, a key tumor suppressor .
Case Studies
- Prostate Cancer : In a study involving PC3 cells treated with this compound at concentrations ranging from 1–5 μM, a dose-dependent increase in p16INK4a expression was observed. This effect was accompanied by decreased binding of CBX7 to target gene loci, demonstrating the compound's potential as a therapeutic agent .
- Cerebral Cavernous Malformation (CCM) : A novel therapeutic approach targeting CBX7 using this compound showed promise in preclinical models of CCM. The inhibition of CBX7 led to normalization of pathological phenotypes associated with this vascular disorder, suggesting broader implications for this compound beyond oncology .
Research Findings and Data Tables
Study | Cell Type | Concentration (μM) | Effect on p16INK4a | CBX7 Binding Status |
---|---|---|---|---|
Prostate Cancer (PC3) | PC3 Cells | 1-5 | Increased expression | Reduced occupancy |
Cerebral Cavernous Malformation | Zebrafish Endothelial | N/A | Normalized pathological phenotypes | Inhibition observed |
Propiedades
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCNRKHZRYQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.